molecular formula C21H42O3 B1239855 3-[(Z)-octadec-11-enoxy]propane-1,2-diol CAS No. 76971-20-5

3-[(Z)-octadec-11-enoxy]propane-1,2-diol

Cat. No.: B1239855
CAS No.: 76971-20-5
M. Wt: 342.6 g/mol
InChI Key: VPYHUTCCGRNLPL-FPLPWBNLSA-N
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Description

3-[(Z)-octadec-11-enoxy]propane-1,2-diol is a novel isomer of selachyl alcohol, isolated from Paramecium phospholipids.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(Z)-octadec-11-enoxy]propane-1,2-diol can be synthesized through several methods commonly used for alcohols. These include:

Industrial Production Methods

Industrial production of alcohols often involves the hydration of alkenes using steam under pressure and in the presence of phosphoric acid. This method is used for large-scale production of alcohols like ethanol .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-octadec-11-enoxy]propane-1,2-diol undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC (Pyridinium chlorochromate)

    Dehydration: H2SO4, Al2O3

    Substitution: HX (HCl, HBr, HI)

Major Products

    Oxidation: Aldehydes, Carboxylic acids

    Dehydration: Alkenes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 3-[(Z)-octadec-11-enoxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. It is known to affect cellular processes by integrating into phospholipid membranes, influencing membrane fluidity and signaling pathways . The precise molecular mechanisms remain an area of active research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-octadec-11-enoxy]propane-1,2-diol is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties. Its role in phospholipid membranes sets it apart from other alcohols, making it a valuable compound for research and industrial applications .

Properties

CAS No.

76971-20-5

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

3-[(Z)-octadec-11-enoxy]propane-1,2-diol

InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h7-8,21-23H,2-6,9-20H2,1H3/b8-7-

InChI Key

VPYHUTCCGRNLPL-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCCOCC(CO)O

SMILES

CCCCCCC=CCCCCCCCCCCOCC(CO)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCCOCC(CO)O

Synonyms

1-O-octadec-cis-11-enyl glycerol
paramecyl alcohol

Origin of Product

United States

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